

Check Availability & Pricing

# Alicapistat (ABT-957) Discontinuation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Alicapistat |           |
| Cat. No.:            | B605308     | Get Quote |

#### For Immediate Release

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the reasons behind the discontinuation of the clinical development of **Alicapistat** (ABT-957), a selective calpain-1 and -2 inhibitor previously under investigation for the treatment of Alzheimer's disease.

# Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of Alicapistat (ABT-957)?

A1: The primary reason for the discontinuation of **Alicapistat** (ABT-957) was its failure to achieve sufficient concentrations in the central nervous system (CNS) to engage its therapeutic target, calpain.[1][2][3][4][5] Clinical trials revealed that the drug concentrations in the cerebrospinal fluid (CSF) did not reach the levels required for effective calpain inhibition.[2][4]

Q2: Was the discontinuation of **Alicapistat** related to safety concerns or adverse events?

A2: No, the discontinuation of **Alicapistat** was not primarily due to safety concerns. Across five Phase 1 clinical trials, which included healthy young and elderly subjects as well as patients with mild to moderate Alzheimer's disease, **Alicapistat** was found to be well-tolerated.[2][3] The incidence of treatment-emergent adverse events was similar between the **Alicapistat** and placebo groups, with no clinically significant changes in vital signs or laboratory measurements observed.[3]



Q3: What was the proposed mechanism of action for **Alicapistat** in Alzheimer's disease?

A3: **Alicapistat** is an orally active, selective inhibitor of calpain-1 and calpain-2.[3][6] The rationale for its development was based on the "calpain-cathepsin hypothesis," which posits that the overactivation of calpain plays a key role in the neurodegenerative processes of Alzheimer's disease.[1] Aberrant calpain activity is linked to several pathological processes in Alzheimer's, including neuronal excitotoxicity, synaptic dysfunction mediated by amyloid-beta (Aβ), and the hyperphosphorylation of tau protein.[5] By inhibiting calpain, **Alicapistat** was intended to mitigate these neurodegenerative effects.[5]

Q4: What specific evidence led to the conclusion of insufficient target engagement?

A4: The conclusion of insufficient target engagement was based on pharmacokinetic and pharmacodynamic data from Phase 1 clinical trials. Pharmacokinetic analysis showed that while plasma concentrations of **Alicapistat** were significantly higher than the half-maximal inhibitory concentration (IC50) for calpain, the concentrations measured in the CSF were not.

[2] Specifically, CSF concentrations of **Alicapistat** were found to be between 9 and 21 nM, which was below the IC50 required for calpain inhibition in biochemical assays.[2] Furthermore, a pharmacodynamic study assessing changes in rapid eye movement (REM) sleep parameters, a proposed downstream marker of central calpain activity, showed no effect of **Alicapistat** at doses of 400 mg or 800 mg twice daily.[3]

Q5: What were the key clinical trials conducted for **Alicapistat**?

A5: AbbVie conducted a Phase 1 clinical trial program for **Alicapistat**. One key trial, NCT02573740, was terminated in June 2016 due to insufficient target engagement based on preclinical data.[7] This study intended to evaluate the safety and tolerability of multiple doses of ABT-957 in participants with mild cognitive impairment or mild to moderate Alzheimer's disease.[5] An earlier Phase 1 study in healthy volunteers also failed to show a pharmacodynamic effect on REM sleep.[2][3]

## **Quantitative Data Summary**



| Parameter                                   | Value                                                               | Source |
|---------------------------------------------|---------------------------------------------------------------------|--------|
| Alicapistat CSF Concentration               | 9-21 nM                                                             | [2]    |
| Calpain Inhibition IC50                     | Not explicitly stated, but CSF concentrations were below this value | [2]    |
| Alicapistat Dosing in Pharmacodynamic Study | 400 mg and 800 mg twice daily                                       | [3]    |
| Pharmacodynamic Endpoint                    | No effect on REM sleep parameters                                   | [3]    |
| Phase 1 Trial Termination (NCT02573740)     | June 2016                                                           | [7]    |

## **Experimental Protocols**

Pharmacodynamic Assessment of Central Calpain Activity

- Objective: To assess the central pharmacodynamic effect of Alicapistat.
- Methodology: A Phase 1 study was conducted in healthy male subjects aged 25-45 with regular sleep habits.[2] Participants received either Alicapistat (400 mg or 800 mg twice daily) or a placebo.[3] Polysomnography was used to measure sleep parameters, with a particular focus on REM sleep. The selection of REM sleep as a pharmacodynamic endpoint was based on preclinical animal studies where sleep perturbations were observed following Alicapistat administration, proposed to be a functional consequence of increased extracellular acetylcholine.[2] An active control, donepezil (10 mg twice daily), was used to validate the sensitivity of the sleep parameter measurements.[3]
- Outcome: Alicapistat did not demonstrate any effect on REM sleep parameters, unlike the
  active control, donepezil.[3] This lack of effect suggested inadequate CNS concentrations of
  the drug to engage the target.[3]

### **Visualizations**





Click to download full resolution via product page

Caption: Proposed mechanism of Alicapistat in Alzheimer's disease.





Click to download full resolution via product page

Caption: Alicapistat clinical development and discontinuation workflow.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Alicapistat Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. Synthesis of α-Ketoamide-based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of Alicapistat, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alzforum.org [alzforum.org]
- 6. Alicapistat | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 7. Alicapistat AbbVie AdisInsight [adisinsight.springer.com]
- To cite this document: BenchChem. [Alicapistat (ABT-957) Discontinuation: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605308#why-alicapistat-abt-957-was-discontinued]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com